[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid
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Overview
Description
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The synthetic route involves several steps, including nucleophilic aromatic substitution, hydrolysis, and coupling reactions . The overall yield of the synthesis can be around 29% over seven steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by other nucleophiles.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetic acids.
Oxidation: [2-Fluoro-4-(carboxymethyl)phenoxy]acetic acid.
Reduction: [2-Fluoro-4-(hydroxymethyl)phenoxy]ethanol.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. It serves as a linker in solid-phase synthesis, enabling the attachment of various functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenolate anion formed from the compound can react via nucleophilic attack on electrophilic centers, forming ether bonds . This reactivity is crucial for its role as a linker in solid-phase synthesis and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: The parent compound, lacking the fluorine and hydroxymethyl substitutions.
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but without the acetic acid moiety.
2,4,5-Trifluorobenzonitrile: A precursor in the synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid.
Uniqueness
The presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring makes this compound unique. These substitutions enhance its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H9FO4 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[2-fluoro-4-(hydroxymethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H9FO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
POLRJFNLEUBWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)OCC(=O)O |
Origin of Product |
United States |
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